molecular formula C11H13NO4 B1313610 Diethyl Pyridine-2,3-dicarboxylate CAS No. 2050-22-8

Diethyl Pyridine-2,3-dicarboxylate

Cat. No.: B1313610
CAS No.: 2050-22-8
M. Wt: 223.22 g/mol
InChI Key: LIVYVINPLCASPD-UHFFFAOYSA-N
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Description

Diethyl Pyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 3 positions of the pyridine ring. This compound is typically a colorless to yellow oily liquid with a distinctive aromatic odor. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

While the exact mechanism of action of Diethyl Pyridine-2,3-dicarboxylate is not clear, it has been used in the synthesis of metal-organic frameworks . These frameworks have potential applications in catalysis, magnetism, electronics, and chemical separations .

Safety and Hazards

The safety information for Diethyl Pyridine-2,3-dicarboxylate includes hazard statements H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The use of pyridine-2,3-dicarboxylate in the synthesis of metal-organic frameworks is a promising area of research . These frameworks have potential applications in various fields, including catalysis, magnetism, electronics, and chemical separations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl Pyridine-2,3-dicarboxylate is commonly synthesized through the esterification of pyridine-2,3-dicarboxylic acid with ethanol. The reaction is typically carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the resulting diethyl ester is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Diethyl Pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester groups.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl Pyridine-2,3-dicarboxylate is unique due to the specific positioning of its ester groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of certain coordination polymers and biologically active compounds .

Properties

IUPAC Name

diethyl pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVYVINPLCASPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447281
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-22-8
Record name 2,3-Diethyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl Pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A soution of dimethyl formamide (73 g, 1.00 mole) in ethylene dichloride is slowly treated with oxalyl chloride (88 mL, 1.00 mole), with cooling, stirred at ambient temperatures for 16 hours, treated with ethyl vinyl ether (72.1 g, 1.00 mole) over a 1 hour period and stirred at ambient temperatures for 16 hours. This reaction mixture is treated sequentially with diethyl oxalacetate (199.28 g, 1.06 mole) and (with cooling) triethylamine (224 g, 2.2 mole), stirred for 0.5 hours and treated with a premixed solution of concentrated HCl (200 ml) and concentrated NH4OH (200 ml) in 100 ml of water. The reaction mixture is treated further with water (250 ml), concentrated NH4OH (70 ml) and acetic acid (200 ml). The resultant mixture is distilled under N2 at 88° C. and atmosphere pressure to remove 1850 g of distillate. The distillation pot is then treated with absolute ethanol (1.0 L) and NH4OCOCH3 (180 g), heated at reflux temperature for 16 hours and distilled at 100° C. to remove 887 g of distillate. The distillation pot is cooled and the residue is partitioned between water and 2:1 ethyl acetate/hexanes. The organic phase is separated, washed sequentially with water and brine and concentrated in vacuo to give the title product as an oil, 179.5 g, (77% pure) 58.5% yield, identified by NMR analysis.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
72.1 g
Type
reactant
Reaction Step Three
Quantity
199.28 g
Type
reactant
Reaction Step Four
Quantity
224 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58.5%

Synthesis routes and methods II

Procedure details

To a suspension of 2,3-pyridinedicarboxylic acid (200 g, 1.2 mol) in ethanol (800 ml) was added conc H2SO4 (100 ml) and this mixture was heated to reflux for 3 days (mechanical stirring). It was then cooled down to r.t. and added to crushed ice. Conc NH4OH (405 ml) was then added slowly and the pH was adjusted to 9 by addition of some aq. NH4Cl. The products were extracted into i-PrOAc, dried over Na2SO4 and concentrated to yield 182.48 g of an orange oil containing 88% of the diester (60% yield), 8.1% of ethyl 3-pyridinecarboxylate and 3.5% i-PrOAc. This mixture was used as such in the next step.
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 g) and acrolein monomer (0.39 g) are dissolved in n-butanol (10 ml), and thereto is added p-toluenesulfonic acid (20 mg). The mixture is refluxed for 10 hours, and thereto is added additional acrolein monomer (0.1 g), and the mixture is refluxed for 5 hours (the degree of reaction of aminodiester is 91%). After distilling off the solvent, the residue is distilled under reduced pressure to give diethyl pyridine-2,3-dicarboxylate (0.86 g, 72.3%). The product has a boiling point of 135°-145° C. (3 Torr) and a purity of 96.4% by gas chromatographic analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aminodiester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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